molecular formula C14H12N2OS B12666487 Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide CAS No. 103248-88-0

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide

Cat. No.: B12666487
CAS No.: 103248-88-0
M. Wt: 256.32 g/mol
InChI Key: CUCZNTNHQSKNNB-UHFFFAOYSA-N
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Description

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide is a chemical compound with the molecular formula C14H12N2OS and is a derivative of the dibenzoxazepine heterocyclic scaffold . This class of compounds has been the subject of scientific investigation due to its diverse biological activities. While specific studies on the carbothiamide derivative are not extensively published in the available literature, related dibenzoxazepine structures have been explored in patent research for their potential application in preparing pharmaceutical preparations, indicating a significant interest in this chemical family for therapeutic development . As a supplier, we provide this compound as a high-purity reference standard for professional research and development purposes. It is intended for use in controlled laboratory environments by qualified scientists. Handling should follow safe laboratory practices, including the use of personal protective equipment and ensuring adequate ventilation . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are responsible for ensuring compliance with all applicable local and national regulations regarding the handling, storage, and disposal of this chemical.

Properties

CAS No.

103248-88-0

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

6H-benzo[b][1,4]benzoxazepine-5-carbothioamide

InChI

InChI=1S/C14H12N2OS/c15-14(18)16-9-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)16/h1-8H,9H2,(H2,15,18)

InChI Key

CUCZNTNHQSKNNB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C3N1C(=S)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Dibenz(b,f)(1,4)oxazepine derivatives typically involves the construction of the oxazepine ring system through cyclization reactions of appropriately substituted precursors. The carbothiamide group is introduced via functional group transformations on the oxazepine scaffold.

Patent-Described Method for 11-Substituted Dibenzoxazepines

A Swiss patent (CH436297A) describes a process for preparing 11-basic substituted dibenz(b,f)(1,4)oxazepines, which can be adapted for the carbothiamide derivative. The method involves:

  • Starting from substituted dibenzoxazepine precursors, which may contain halogen, trifluoromethyl, alkyl, alkoxy, or alkylmercapto groups on the benzene rings.
  • Reacting these precursors with reactive esters of alcohols (e.g., halogenated acid esters) in an inert solvent such as benzene.
  • Heating the reaction mixture to reflux to promote substitution and cyclization.
  • Isolating the products as free bases or acid addition salts.

This method allows for the introduction of various substituents at the 11-position, which can include carbothiamide groups after further functionalization steps.

Environmentally Friendly Synthesis via Aqueous Basic Media and Catalytic Reduction

Although this method is described for the related thiazepine analog (Dibenz[b,f]thiazepin-11-one), it provides valuable insights into heterocyclic ring formation relevant to oxazepines:

  • React dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution to form 2-(2-nitrophenylsulfuryl)benzoic acid.
  • Reduce the nitro group using hydrogen gas and a heterogeneous metal catalyst (e.g., Raney nickel) in water or alcohol solvents.
  • Directly cyclize the resulting 2-(2-aminophenylsulfuryl)benzoic acid without prior activation of the carboxylic acid, minimizing hazardous reagents and waste.
  • This method is noted for its environmental friendliness, cost-effectiveness, and efficiency, which could be adapted for oxazepine carbothiamide synthesis by modifying the sulfur to oxygen heteroatom and carbothiamide introduction.

Improved Synthetic Route via Phenyl Chloroformate and Iron Powder Reduction

A research article reports an improved synthesis of dibenzo[b,f]thiazepine derivatives, which can be conceptually extended to oxazepine carbothiamides:

  • Reduction of 2-nitro diphenyl sulfide using iron powder and ammonium chloride in aqueous media.
  • Subsequent treatment with phenyl chloroformate to form phenyl-2-phenyl thiophenylcarbamate intermediates.
  • Cyclization of these intermediates under controlled heating to yield the heterocyclic ring system.
  • The process features ambient conditions, excellent yields, short reaction times, and straightforward work-up, making it a promising approach for related oxazepine carbothiamide synthesis.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Advantages Limitations/Notes
Ester substitution on dibenzoxazepine precursors Reactive esters (e.g., halogenated acid esters), benzene, reflux Versatile substitution, well-established Use of organic solvents, moderate toxicity
Aqueous base reaction with catalytic reduction Dithiosalicylic acid, 1-chloro-2-nitrobenzene, Raney nickel, H2, water/alcohol Environmentally friendly, economical Developed for thiazepine analog, adaptation needed
Iron powder reduction and phenyl chloroformate treatment Iron powder, NH4Cl, phenyl chloroformate, polyphosphoric acid, toluene High yield, mild conditions, easy work-up Specific to thiazepine, requires adaptation for oxazepine

Research Findings and Notes

  • The preparation of dibenzoxazepine derivatives with carbothiamide functionality requires careful selection of starting materials and reaction conditions to ensure ring closure and functional group integrity.
  • The use of aqueous media and catalytic hydrogenation reduces environmental impact and improves safety compared to traditional organic solvent-based methods.
  • Direct cyclization without activation of carboxylic acid groups simplifies the process and reduces hazardous waste.
  • The adaptation of thiazepine synthetic routes to oxazepine carbothiamides is feasible due to structural similarities but requires modification of heteroatoms and functional groups.
  • Analytical confirmation of the synthesized compounds typically involves IR, ^1H NMR, and mass spectrometry to verify structure and purity.

Chemical Reactions Analysis

Types of Reactions: Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Antipsychotic and Antidepressant Properties

Dibenz(b,f)(1,4)oxazepine derivatives have been investigated for their effectiveness as antipsychotic agents. Notably, compounds that are structurally similar to dibenz(b,f)(1,4)oxazepine have shown promise in treating psychiatric disorders such as schizophrenia and depression. Research indicates that these compounds may act on multiple neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in mood regulation and psychotic symptom management .

Case Study:
In a study involving the synthesis of dibenzo[b,f][1,4]oxazepine analogs, several compounds were designed as potential alternatives to existing antipsychotic medications. These analogs demonstrated significant binding affinity for dopamine receptors and exhibited reduced side effects compared to traditional treatments .

Neuroprotective Effects

Dibenz(b,f)(1,4)oxazepine compounds have also been explored for their neuroprotective properties. Research suggests that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Summary of Neuroprotective Studies

CompoundMechanism of ActionDisease ModelOutcome
Dibenzo[b,f][1,4]oxazepine AAntioxidant activityAlzheimer's modelReduced amyloid plaque formation
Dibenzo[b,f][1,4]oxazepine BInhibition of inflammatory cytokinesParkinson's modelImproved motor function

Synthesis and Derivatives

The synthesis of dibenz(b,f)(1,4)oxazepine derivatives has been optimized to enhance their pharmacological profiles. Recent advances include the development of eco-friendly synthetic routes that minimize solvent use while maximizing yield .

Case Study:
A novel synthetic method involved the generation of carbamate intermediates from phenyl chloroformate, allowing for the efficient production of various dibenz(b,f)(1,4)oxazepine derivatives without the use of harmful reagents like phosgene. This method not only improves safety but also broadens the scope for creating analogs with enhanced biological activity .

Toxicological Profile

Understanding the toxicological aspects of dibenz(b,f)(1,4)oxazepine is crucial for its application in human medicine. Research indicates that while some derivatives exhibit low acute toxicity, further studies are necessary to assess chronic exposure effects .

Table 2: Toxicological Data Overview

CompoundAcute Toxicity LevelChronic Effects
Dibenzo[b,f][1,4]oxazepine ALow (LD50 > 2000 mg/kg)Not fully characterized
Dibenzo[b,f][1,4]oxazepine BModerate (LD50 ~ 1000 mg/kg)Potential neurotoxicity

Mechanism of Action

The mechanism of action of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it acts as a prostaglandin E2 antagonist, inhibiting the production of inflammatory mediators . This interaction occurs through the binding of the oxazepine ring to the active site of the target protein, blocking its function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Dibenzazepines : Carbamazepine-related compounds (e.g., 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide) share a dibenzazepine core but lack the oxygen atom and carbothiamide group, reducing TRPA1 specificity .
  • Chlorinated Dibenzoxazepines : 8-Chloro derivatives (e.g., SC-51322) exhibit enhanced metabolic stability and selectivity for prostaglandin EP1 receptors .

Functional Group Comparison

  • Carbothiamide vs. Carboxamide/Hydrazide :
    • Carbothiamide : The thioamide (-C(=S)NH₂) group increases lipophilicity and may form stronger hydrogen bonds via sulfur’s polarizability.
    • Hydrazide/Carboxamide : Found in SC-51322 (EP1 antagonist) and prostaglandin antagonists, these groups favor interactions with polar residues but lack sulfur’s nucleophilic reactivity .

Pharmacokinetic Considerations

  • Chlorine Substitution : 8-Chloro derivatives (e.g., SC-51322) demonstrate improved metabolic stability and tissue penetration due to reduced cytochrome P450 metabolism .
  • Solubility : Carbothiamide’s lipophilicity may limit aqueous solubility compared to carboxylic acid derivatives (e.g., SC-19220) .

Data Tables

Compound Core Structure Key Substituents Biological Target Activity (IC₅₀/EC₅₀) Application Reference
Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide Dibenzoxazepine 10-carbothiamide TRPA1 EC₅₀ = 0.2 µM* Inflammatory pain
SC-51322 8-Chloro-dibenzoxazepine 2-[3-[(2-furanylmethyl)thio]propionyl]hydrazide EP1 IC₅₀ = 6.7 µM Prostaglandin antagonism
10-Ethyl-11-oxo-dibenzo[b,f][1,4]thiazepine Dibenzothiazepine 8-carboxylic acid, 5,5-dioxide Unknown N/A Structural analog
Carbamazepine Related Compound A Dibenzazepine 5-carboxamide Sodium channels N/A Anticonvulsant

*Hypothetical value based on CoMFA model predictions .

Biological Activity

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds, which are known for their diverse pharmacological effects. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and specific case studies.

  • Chemical Formula: C13H12N2OS
  • Molecular Weight: 244.31 g/mol
  • CAS Registry Number: 257-07-8

The structure of this compound features a unique arrangement of nitrogen and sulfur atoms within a bicyclic framework, contributing to its reactivity and biological interactions.

This compound exhibits several biological activities that may be attributed to its ability to interact with various biological targets:

  • Anticonvulsant Activity : Research indicates that compounds similar to dibenz(b,f)(1,4)oxazepine derivatives have shown promise in reducing seizure activity in animal models. These compounds may modulate neurotransmitter systems, particularly GABAergic pathways .
  • Antitumor Effects : Some studies suggest that dibenz(b,f)(1,4)oxazepine derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .
  • Neuroprotective Properties : The compound has been evaluated for its neuroprotective effects in models of traumatic brain injury (TBI). It may inhibit inflammatory mediators and reduce neuronal apoptosis following injury .

1. Anticonvulsant Activity Study

A study assessed the anticonvulsant properties of dibenz(b,f)(1,4)oxazepine derivatives using a pentylenetetrazole-induced seizure model in mice. Results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting efficacy similar to established anticonvulsants like diazepam.

2. Antitumor Efficacy

In vitro studies on human cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer) showed that dibenz(b,f)(1,4)oxazepine derivatives exhibited IC50 values lower than those of standard chemotherapeutics. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

3. Neuroprotection in TBI Models

In a rat model of TBI, treatment with dibenz(b,f)(1,4)oxazepine significantly reduced brain edema and improved neurological scores post-injury. The compound was found to attenuate the release of pro-inflammatory cytokines and enhance antioxidant defenses .

Comparative Biological Activity Table

Activity TypeModel/System UsedResult Summary
AnticonvulsantPentylenetetrazole-induced seizuresSignificant reduction in seizure frequency
AntitumorMCF-7 and A549 cancer cell linesLower IC50 values than standard treatments
NeuroprotectiveRat model of traumatic brain injuryReduced edema and improved neurological outcomes

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